molecular formula C37H30O16 B1250702 procyanidin B4 3-O-gallate

procyanidin B4 3-O-gallate

Cat. No.: B1250702
M. Wt: 730.6 g/mol
InChI Key: BXWABJPTCUDBMM-RJPGRGRJSA-N
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Description

Definition and Chemical Classification

This compound belongs to the gallate ester classification, specifically defined as a compound obtained through formal condensation of the carboxy group of gallic acid with the (3'R)-hydroxy group of procyanidin B4. The chemical structure incorporates multiple functional categories, establishing it simultaneously as a gallate ester, a proanthocyanidin, a polyphenol, and a biflavonoid. This multi-classification reflects the compound's complex structural architecture, which integrates the characteristic features of each chemical family.

The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry standards, designated as [(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate. This detailed nomenclature captures the stereochemical complexity inherent in the molecule's three-dimensional structure, particularly emphasizing the specific positioning of hydroxyl groups and the galloyl moiety attachment site.

Table 1: Chemical Classification and Properties of this compound

Property Value/Classification
Molecular Formula C37H30O16
Molecular Weight 730.6 g/mol
Chemical Class Gallate ester
Subclassifications Proanthocyanidin, Polyphenol, Biflavonoid
Functional Role Metabolite
Stereochemical Configuration (2R,3R,2'R,3'S,4'S)

The structural foundation consists of a procyanidin B4 backbone formed through the condensation of catechin and epicatechin units, with the distinguishing galloyl group esterified at the 3-O position. This galloylation significantly enhances both solubility characteristics and biological activity compared to the parent procyanidin B4 compound. The presence of multiple hydroxyl groups throughout the structure contributes to the compound's extensive hydrogen bonding capabilities and influences its interaction with biological targets.

Historical Context of Discovery

The discovery and understanding of this compound developed through the broader historical progression of proanthocyanidin research, which began with Jacques Masquelier's pioneering work in 1947. Masquelier's initial investigations focused on developing and patenting extraction techniques for oligomeric proanthocyanidins from pine bark and grape seeds, establishing the foundational methodology for isolating these complex polyphenolic compounds. This early work created the scientific framework necessary for subsequent identification and characterization of specific galloylated procyanidin derivatives.

The evolution of analytical techniques throughout the late 20th and early 21st centuries enabled researchers to distinguish between closely related procyanidin structures, ultimately leading to the specific identification of galloylated variants such as this compound. High-performance liquid chromatography coupled with mass spectrometry emerged as the primary analytical approach for separating and characterizing these structurally similar compounds. These technological advances allowed scientists to isolate dimeric procyanidins including B1, B2, B3, B4, and their corresponding galloylated derivatives through semisynthetic formation methods.

The development of synthetic approaches for producing galloylated procyanidins marked a significant milestone in making these compounds accessible for detailed study. Researchers developed condensation methods using trimethylsilyl trifluoromethanesulfonate as a catalyst, enabling the stereoselective and length-controlled synthesis of various procyanidin oligomers. These synthetic methodologies proved particularly valuable for generating sufficient quantities of pure compounds required for comprehensive biological and chemical characterization studies.

Significance in Proanthocyanidin Research

This compound occupies a pivotal position within proanthocyanidin research due to its role in elucidating structure-activity relationships among galloylated procyanidin compounds. Research investigations have demonstrated that the presence of galloyl moieties significantly enhances the biological activities of procyanidin structures, with galloylated derivatives consistently showing stronger antioxidant and DNA polymerase inhibitory activities compared to their non-galloylated counterparts. These findings establish this compound as a critical reference compound for understanding how galloylation influences biological efficacy.

The compound's significance extends to its utility in investigating the relationship between procyanidin structure and neuroprotective effects. Comparative studies examining various procyanidin dimers, including procyanidin B4 and its galloylated derivatives, revealed positive correlations between the degree of polymerization and protective effects against oxidative stress in cellular models. These investigations utilized rat pheochromocytoma cell lines and zebrafish Parkinson's disease models to demonstrate that galloylated procyanidins, including B4 derivatives, effectively decreased reactive oxygen species content and malondialdehyde levels while increasing antioxidant enzyme activities.

Table 2: Research Applications of this compound

Research Area Application Key Findings
Structure-Activity Studies Reference compound for galloylation effects Enhanced biological activity compared to parent compound
Neuroprotection Research Cellular protection models Decreased oxidative stress markers
Synthetic Chemistry Catalyst optimization studies Successful synthesis via trimethylsilyl trifluoromethanesulfonate
Analytical Method Development Chromatographic separation standards Distinct retention characteristics for identification

Furthermore, this compound serves as an essential component in developing analytical methods for characterizing complex proanthocyanidin mixtures found in natural sources. The compound's distinct chromatographic behavior and mass spectrometric fragmentation patterns provide reference points for identifying galloylated procyanidins in grape seed extracts and other proanthocyanidin-rich materials. This analytical significance supports broader research efforts aimed at understanding the distribution and composition of galloylated procyanidins across different plant sources.

Position within the Flavonoid Family

This compound occupies a specialized position within the extensive flavonoid family, specifically residing within the flavanol subclass that encompasses catechins and their oligomeric derivatives. Flavonoids represent a diverse group of secondary metabolites characterized by their fundamental C6-C3-C6 carbon skeleton, with over 10,000 identified compounds distributed across various structural subclasses. The flavanol subclass, distinguished by hydroxyl groups at position 3 in the C-ring and the absence of double bonds between positions 2 and 3, provides the structural foundation for proanthocyanidin formation.

Within the flavanol hierarchy, this compound represents a highly specialized dimeric structure formed through the oligomerization of individual flavan-3-ol units. The compound's classification as a B-type procyanidin indicates the presence of a single interflavan bond connecting the constituent catechin and epicatechin units, distinguishing it from A-type procyanidins that possess additional ether linkages. This structural distinction significantly influences the compound's stability, bioavailability, and biological activity profiles.

The galloylation pattern present in this compound places it within the subset of esterified flavanol derivatives, where gallic acid moieties attach to hydroxyl groups on the procyanidin backbone. This modification represents one of the most common structural variations found in naturally occurring proanthocyanidins, particularly those derived from grape seeds and other Vitis vinifera tissues. The presence of galloyl substituents significantly alters the compound's physicochemical properties, including its solubility characteristics, antioxidant capacity, and interaction potential with biological targets.

Table 3: Flavonoid Classification Hierarchy for this compound

Classification Level Category Characteristics
Major Class Flavonoid C6-C3-C6 carbon skeleton
Subclass Flavanol Hydroxyl group at position 3, no C2-C3 double bond
Type Proanthocyanidin Oligomeric flavan-3-ol structure
Subtype B-type Procyanidin Single interflavan bond
Modification Galloylated Derivative Gallic acid ester at 3-O position

The evolutionary relationship between this compound and other flavonoid compounds reflects the complex biosynthetic pathways that generate structural diversity within this chemical family. These compounds arise through the phenylpropanoid metabolic pathway, where specific enzymatic modifications create the diverse array of hydroxylation patterns, glycosylation states, and esterification profiles observed across different flavonoid subclasses. The specific combination of structural features present in this compound represents the culmination of multiple enzymatic processes that create its unique three-dimensional architecture and associated biological properties.

Properties

Molecular Formula

C37H30O16

Molecular Weight

730.6 g/mol

IUPAC Name

[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C37H30O16/c38-16-9-23(44)29-28(10-16)51-34(14-2-4-19(40)22(43)6-14)36(53-37(50)15-7-25(46)32(49)26(47)8-15)31(29)30-24(45)12-20(41)17-11-27(48)33(52-35(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,27,31,33-34,36,38-49H,11H2/t27-,31+,33-,34-,36+/m1/s1

InChI Key

BXWABJPTCUDBMM-RJPGRGRJSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O

Origin of Product

United States

Scientific Research Applications

Cancer Chemoprevention

Procyanidin B4 3-O-gallate has shown significant promise in cancer chemoprevention through various mechanisms:

  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells. For instance, studies have demonstrated its ability to target nuclear transcription factor kappa B (NF-κB) and activator protein-1 (AP1), leading to reduced cell viability in prostate cancer cells .
  • Cell Cycle Arrest : this compound has been shown to cause G1 phase arrest in various cancer cell lines, such as BIU87 and BxPC-3 cells. This is mediated by the downregulation of cyclin D1 and CDK4, which are crucial for cell cycle progression .
  • Inhibition of Tumor Promoters : In a study focusing on grape seed polyphenols, it was found that procyanidins possess high anti-tumor-promoting activity due to their strong antioxidant effects, which can inhibit lipid peroxidation and reduce tumorigenesis .

Antioxidant Properties

The antioxidant potential of this compound is noteworthy:

  • Radical Scavenging Activity : The presence of the galloyl group significantly enhances the radical scavenging activity of this compound. In assays measuring DPPH radical scavenging activity, galloyl-substituted procyanidins exhibited superior performance compared to their non-galloyl counterparts .
  • Protection Against Oxidative Stress : The compound has been shown to protect cells from oxidative damage by scavenging free radicals and reducing lipid peroxidation, which is crucial for maintaining cellular integrity and function .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound:

  • Cell Viability in Neurodegenerative Models : In models of neurodegeneration using PC12 cells, this compound demonstrated protective effects against oxidative stress-induced cell death. It modulated the expression of apoptotic proteins such as Bax and Bcl-2, promoting cell survival .
  • Impact on Neuroinflammation : The compound also exhibits anti-inflammatory properties that may contribute to its neuroprotective effects, making it a candidate for further research in treating neurodegenerative diseases .

Case Studies and Experimental Findings

StudyFindings
Demonstrated anti-tumor-promoting activity through antioxidant mechanisms in grape seed extracts.
Reported synthesis and evaluation of galloyl-substituted procyanidins with enhanced DPPH radical scavenging activity and DNA polymerase inhibitory activity.
Showed apoptosis induction in prostate cancer cells via NF-κB pathway modulation.
Highlighted neuroprotective effects in PC12 cells against oxidative stress.

Preparation Methods

Reaction Mechanism and Electrophile-Nucleophile Pairing

The synthesis of procyanidin B4 3-O-gallate relies on the acid-catalyzed condensation of electrophilic and nucleophilic flavan-3-ol precursors. Electrophiles derived from (+)-catechin (e.g., benzylated intermediates) are coupled with nucleophiles from (-)-epicatechin-3-O-gallate in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf) at -20°C. This method ensures regioselective bonding at the C4→C8 position, forming the procyanidin B4 backbone while retaining the galloyl moiety at the C3-hydroxyl group of the upper unit.

Synthetic Pathway and Yields

Key steps include:

  • Protection : Benzylation of hydroxyl groups in (+)-catechin and (-)-epicatechin-3-O-gallate to prevent undesired side reactions.

  • Condensation : TMSOTf facilitates the formation of the interflavan bond, yielding protected this compound derivatives (e.g., undecabenzyl-procyanidin B4 3-O-gallate) with 89% efficiency.

  • Deprotection : Hydrogenation over Pd(OH)₂/C removes benzyl groups, affording the final product in 31% yield after purification.

Table 1: TMSOTf-Catalyzed Synthesis Parameters

ParameterValueSource
CatalystTMSOTf (5 mol%)
Temperature-20°C
Condensation Yield89% (protected intermediate)
Deprotection Yield31% (final product)
Purity (HPLC)>95%

DCC-Mediated Esterification for Galloyl Transfer

Direct Galloylation of Procyanidin B4

An alternative route involves the direct esterification of procyanidin B4 with gallic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method selectively galloylates the C3-hydroxyl group of the lower (-)-epicatechin unit, producing procyanidin B4 3''-O-gallate. While less regioselective than TMSOTf-catalyzed condensation, this approach avoids multi-step protection protocols.

Optimization and Limitations

  • Reaction Conditions : Conducted in anhydrous dichloromethane at room temperature for 24 hours.

  • Yield : 74% for the benzylated intermediate, with a 53% final yield after deprotection.

  • Challenges : Competing esterification at other hydroxyl groups necessitates rigorous purification, often reducing scalability.

Table 2: DCC Method Performance Metrics

MetricValueSource
Galloylation Efficiency74% (intermediate)
Final Yield53%
SelectivityModerate (requires HPLC)

Semisynthetic Approaches Using Procyanidin-Rich Extracts

Advantages and Scalability

  • Cost-Effectiveness : Utilizes readily available plant extracts, reducing reliance on synthetic precursors.

  • Yield : ~40–60% for galloylated dimers, though specific data for B4 3-O-gallate remains undetermined.

Structural Characterization and Analytical Validation

NMR and Mass Spectrometry

Post-synthesis characterization involves:

  • ¹H/¹³C NMR : Identifies rotational isomerism due to restricted interflavan bond rotation, complicating spectral analysis but confirming regiochemistry.

  • FAB-MS : Molecular ion peaks at m/z 730.6 ([M+H]⁺) validate the molecular formula C₃₇H₃₀O₁₆.

Challenges in Purification

  • Isomer Separation : Reverse-phase HPLC (C18 column) resolves atropisomers, achieving >95% purity.

  • Solvent Systems : Methanol-water gradients (20:80 to 50:50) optimize elution profiles.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for this compound Synthesis

MethodYieldSelectivityScalabilityCost
TMSOTf Catalysis31%HighModerateHigh
DCC Esterification53%ModerateLowMedium
Semisynthetic~40%LowHighLow

Q & A

Basic Research Questions

Q. How can procyanidin B4 3-O-gallate be reliably quantified in plant extracts?

  • Methodological Answer : Reverse-phase HPLC with UV detection is widely used. A validated protocol involves a C18 column, gradient elution with 0.1% formic acid in water and methanol, and detection at 280 nm. Calibration curves using purified standards (≥95% purity) are essential for accuracy. Include internal standards (e.g., syringic acid) to correct for matrix effects .

Q. What extraction methods optimize the yield of this compound from plant tissues?

  • Methodological Answer : Sequential solvent extraction using ethanol-water (70:30 v/v) at 50°C for 2 hours maximizes polyphenol recovery. Ultrasound-assisted extraction (20 kHz, 30 minutes) enhances efficiency. Post-extraction, lyophilization preserves stability. Centrifugation at 10,000 × g for 15 minutes removes particulates before HPLC analysis .

Q. How should researchers address stability issues during this compound storage?

  • Methodological Answer : Store lyophilized powder at -80°C in amber vials under nitrogen to prevent oxidation. For short-term use, dissolve in DMSO (≤0.1% final concentration) and store at -20°C. Avoid repeated freeze-thaw cycles. Stability assays (e.g., LC-MS monitoring over 72 hours) confirm integrity .

Advanced Research Questions

Q. What synthetic challenges arise in the gram-scale production of this compound?

  • Methodological Answer : Key challenges include stereochemical control during flavan-3-ol coupling and regioselective galloylation. A scalable method involves benzylation of epicatechin precursors, Dess-Martin periodinane oxidation, and catalytic hydrogenation for deprotection. Optimized workup procedures (e.g., flash chromatography with ethyl acetate/hexane gradients) improve purity to >90% .

Q. How can conflicting data on this compound’s antioxidant mechanisms be resolved?

  • Methodological Answer : Discrepancies often stem from assay choice (e.g., DPPH vs. ORAC). Use orthogonal assays (e.g., FRAP, ABTS, and cell-based ROS detection) to cross-validate. Control for pH, temperature, and solvent effects. Molecular docking studies can clarify structure-activity relationships by modeling interactions with Nrf2 or Keap1 .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics?

  • Methodological Answer : Employ a crossover design in rodent models with intravenous (5 mg/kg) and oral (20 mg/kg) administration. Plasma samples collected at 0, 15, 30, 60, 120 minutes post-dose are analyzed via UPLC-QTOF-MS. Non-compartmental modeling (WinNonlin®) calculates AUC, Cmax, and t1/2. Include bile-duct cannulated rats to assess enterohepatic recirculation .

Q. How do researchers differentiate this compound from structural analogs in complex mixtures?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS/MS) with negative ion mode (m/z 729.134 [M-H]⁻) provides precise identification. Nuclear magnetic resonance (NMR) analysis (1H at 600 MHz, 13C at 150 MHz) confirms the gallate moiety at C-3 via HMBC correlations. Compare retention times and fragmentation patterns against authenticated standards .

Data Analysis and Reporting Guidelines

Q. How should researchers present conflicting bioactivity data in publications?

  • Methodological Answer : Use a "Contradictions" subsection to discuss variability in IC50 values (e.g., anti-inflammatory assays in RAW264.7 vs. THP-1 cells). Attribute differences to cell-specific signaling pathways or metabolite profiles. Provide raw data in supplementary tables and apply statistical tests (ANOVA with Tukey post-hoc) to highlight significance .

Q. What statistical frameworks are recommended for dose-response studies of this compound?

  • Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism®) to calculate EC50 and Hill coefficients. Report R² values and confidence intervals. For non-linear responses, use Akaike’s Information Criterion (AIC) to compare models. Include heatmaps for multi-dose, multi-endpoint datasets .

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